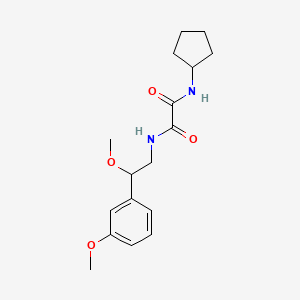

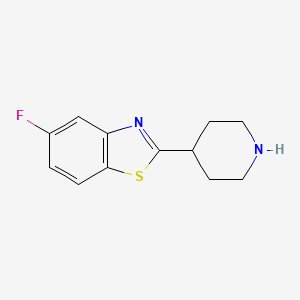

![molecular formula C13H15FN4O3S B2595596 1-[1-(3-fluoro-4-metoxibencensulfonil)pirrolidin-3-il]-1H-1,2,3-triazol CAS No. 2199065-99-9](/img/structure/B2595596.png)

1-[1-(3-fluoro-4-metoxibencensulfonil)pirrolidin-3-il]-1H-1,2,3-triazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C13H15FN4O3S and its molecular weight is 326.35. The purity is usually 95%.

BenchChem offers high-quality 1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

La síntesis y evaluación de N-(1-(3-fluoro-4-morfolinofenil)-1H-tetrazol-5-il) amidas (8a–8l) reveló propiedades antibacterianas significativas . Estos compuestos se probaron contra cepas bacterianas tanto gram-negativas (Staphylococcus aureus, Bacillus subtilis, Escherichia coli) como gram-positivas (Enterobacter aerogenes, Pseudomonas aeruginosa, Bacillus cereus). Notablemente, los compuestos 8d, 8i, 8j y 8l exhibieron una potente actividad antibacteriana. Por ejemplo, el compuesto 8d inhibió eficazmente Enterobacter aerogenes con un valor de CIM de 114 µg/mL, mientras que el compuesto 8l mostró una notable actividad contra Bacillus subtilis (CIM = 75 µg/mL). Además, los estudios in silico identificaron estas moléculas como posibles inhibidores de la enzima ADN girasa, destacando aún más su potencial antibacteriano.

Inhibición del Factor Xa de Coagulación Sanguínea

Otro derivado, 1-[3-(aminometil)fenil]-N-3-fluoro-2’-(metilsulfonil)-[1,1’-bifenil]-4-il]-3-(trifluorometil)-1H-pirazol-5-carboxamida (DPC423), surgió como un inhibidor altamente potente, selectivo y biodisponible por vía oral del factor Xa de coagulación sanguínea . El factor Xa juega un papel crucial en la proteólisis de la protrombina a trombina, lo que lo convierte en un objetivo prometedor para la terapia anticoagulante.

Inhibición de PI3Kδ para el Tratamiento de la EPOC

En el ámbito de la enfermedad pulmonar obstructiva crónica (EPOC), (S)-2-(1-(4-amino-3-(3-fluoro-4-metoxifenil)-1H-pirazolo[3,4-d]pirimidin-1-il)propil)-3-ciclobutil-5-fluoroquinazolin-4(3H)-ona (IHMT-PI3Kδ-372) ha demostrado eficacia como un inhibidor selectivo de PI3Kδ . Dada la función crítica de PI3Kδ en la EPOC, este compuesto tiene un gran potencial para futuras intervenciones terapéuticas.

Actividad Antifúngica

Si bien no está directamente relacionado con el compuesto mencionado, el sistema de anillo de indazol ha demostrado actividad antifúngica . Comprender las interacciones electrostáticas y las características moleculares que contribuyen a esta actividad puede informar los esfuerzos de diseño de fármacos.

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, including receptors, enzymes, and ion channels .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of the pyrrolidine ring could potentially influence the compound’s absorption and distribution in the body .

Análisis Bioquímico

Biochemical Properties

1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), with an IC50 value in the micromolar range . The interaction between 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole and COX-2 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

Cellular Effects

The effects of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses by inhibiting the activity of COX-2 . Additionally, 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole affects cellular metabolism by altering the production of prostaglandins, which are key mediators of inflammation.

Molecular Mechanism

The molecular mechanism of action of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2, leading to enzyme inhibition and a subsequent decrease in the production of pro-inflammatory prostaglandins . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on COX-2, leading to sustained anti-inflammatory activity.

Dosage Effects in Animal Models

The effects of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal irritation and liver toxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form various metabolites . These metabolic processes are essential for the compound’s elimination from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in tissues where COX-2 is highly expressed . This selective distribution enhances the compound’s therapeutic efficacy by targeting inflamed tissues.

Subcellular Localization

The subcellular localization of 1-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is primarily within the cytoplasm, where it interacts with COX-2 and other target proteins . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments. This precise localization is crucial for the compound’s activity and function.

Propiedades

IUPAC Name |

1-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O3S/c1-21-13-3-2-11(8-12(13)14)22(19,20)17-6-4-10(9-17)18-7-5-15-16-18/h2-3,5,7-8,10H,4,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTUVOWFUBSOFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

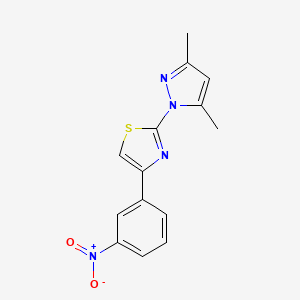

![benzofuran-2-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2595520.png)

![4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one](/img/structure/B2595522.png)

![5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile](/img/structure/B2595524.png)

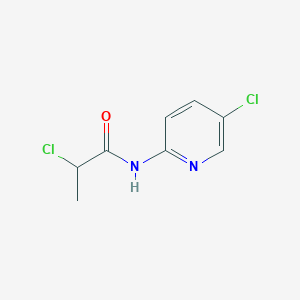

![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2595525.png)

![2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B2595528.png)

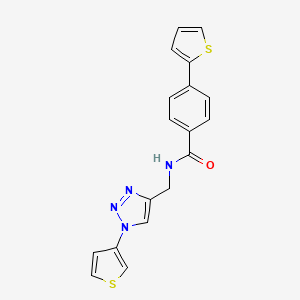

![N-(3,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2595533.png)

![N-(1-cyano-1-cyclohexylethyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2595535.png)